molecular formula C10H14O5 B13362899 9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione

9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione

Cat. No.: B13362899
M. Wt: 214.21 g/mol
InChI Key: XYYINJYPZZOQLA-UHFFFAOYSA-N
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Description

9-Hydroxy-3-methyl-4,11-dioxabicyclo[810]undecane-5,7-dione is a complex organic compound with the molecular formula C10H14O5 This compound is characterized by its unique bicyclic structure, which includes a dioxabicyclo undecane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diol with a diketone in the presence of an acid catalyst can lead to the formation of the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Various substituents can be introduced at different positions of the bicyclic ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

9-Hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione involves its interaction with specific molecular targets. The hydroxyl group and the dioxabicyclo ring system play crucial roles in its reactivity and binding affinity. These interactions can influence various biochemical pathways, making the compound useful in different applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct chemical and physical properties. This makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H14O5

Molecular Weight

214.21 g/mol

IUPAC Name

9-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undecane-5,7-dione

InChI

InChI=1S/C10H14O5/c1-5-2-8-10(15-8)7(12)3-6(11)4-9(13)14-5/h5,7-8,10,12H,2-4H2,1H3

InChI Key

XYYINJYPZZOQLA-UHFFFAOYSA-N

Canonical SMILES

CC1CC2C(O2)C(CC(=O)CC(=O)O1)O

Origin of Product

United States

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